

Application Notes and Protocols for High-Throughput Screening Using TG693

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Compound of Interest

Compound Name:	TG693
CAS No.:	885272-55-9
Cat. No.:	B611319

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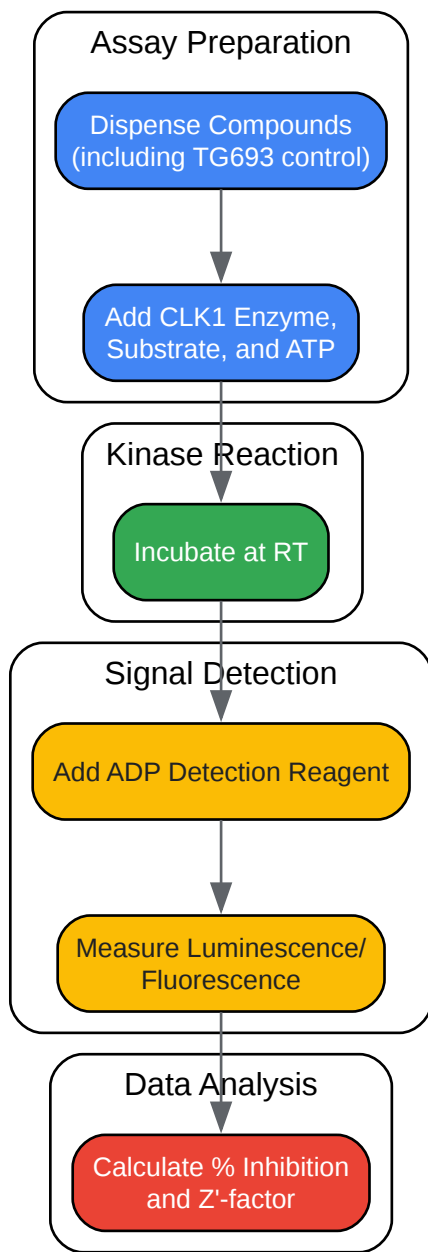
Introduction

TG693 is an orally active and selective ATP-competitive inhibitor of the CDC2-like kinase 1 (CLK1).^{[1][2][3]} CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. By inhibiting CLK1, **TG693** modulates the phosphorylation status of SR proteins, thereby influencing alternative splicing events. This mechanism of action makes **TG693** a valuable tool for studying splicing regulation and a potential therapeutic agent for diseases caused by splicing dysregulation, such as Duchenne muscular dystrophy (DMD). In the context of DMD, **TG693** has been shown to promote the skipping of mutated exons in the dystrophin gene. These application notes provide detailed protocols for utilizing **TG693** in high-throughput screening (HTS) campaigns to identify novel modulators of splicing.

Mechanism of Action of TG693

TG693 exerts its biological effects through the inhibition of CLK1, a key regulator of pre-mRNA splicing. The signaling pathway is initiated by the binding of **TG693** to the ATP-binding pocket

of CLK1, which prevents the transfer of phosphate groups to its substrates, primarily SR proteins. Hypophosphorylation of SR proteins alters their subnuclear localization and their binding affinity to splicing enhancers or silencers on pre-mRNAs. This modulation of SR protein activity ultimately leads to changes in alternative splicing patterns, such as exon skipping or inclusion.



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